Product packaging for BenzaMide, N-[(4-cyanophenyl)sulfonyl]-(Cat. No.:CAS No. 169894-66-0)

BenzaMide, N-[(4-cyanophenyl)sulfonyl]-

Cat. No.: B596719
CAS No.: 169894-66-0
M. Wt: 286.305
InChI Key: FZWHGFUMHRJUEK-UHFFFAOYSA-N
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Description

Contextualization within the N-Sulfonylbenzamide Chemical Class

N-[(4-Cyanophenyl)sulfonyl]benzamide belongs to the N-sulfonylbenzamide chemical class, a group of organic compounds characterized by a benzamide (B126) moiety attached to a sulfonyl group. The general structure of N-sulfonylbenzamides features a sulfonamide linkage (-SO₂NH-) where the nitrogen atom is also part of an amide group (-C(O)N-). This arrangement imparts specific physicochemical properties to the molecules, including acidity of the N-H proton and the potential for diverse intermolecular interactions.

The synthesis of N-sulfonylbenzamides can be achieved through several synthetic routes. A common method involves the reaction of a substituted benzoyl chloride with a sulfonamide in the presence of a base. Alternatively, the coupling of a benzoic acid with a sulfonamide can be facilitated by various coupling agents. Microwave-assisted synthesis has also been employed to afford these compounds in high yields with reduced reaction times.

The N-sulfonylbenzamide scaffold is recognized for its versatile biological activities. ekb.eg Compounds within this class have been investigated for their potential as antibacterial agents, enzyme inhibitors, and receptor modulators. The specific properties and biological activities are highly dependent on the nature and position of substituents on both the benzoyl and sulfonyl aromatic rings.

Significance of the (4-Cyanophenyl)sulfonyl Motif in Medicinal Chemistry and Chemical Biology

The presence of the (4-cyanophenyl)sulfonyl motif is a key determinant of the chemical and biological profile of N-[(4-cyanophenyl)sulfonyl]benzamide. The cyano group (-C≡N) is a potent electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This electronic pull enhances the acidity of the sulfonamide proton, making it a better hydrogen bond donor. The cyano group itself can also participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

In the realm of medicinal chemistry, the (4-cyanophenyl)sulfonyl moiety has been incorporated into various molecular designs to achieve specific therapeutic objectives. For instance, it has been utilized in the development of potent and selective antagonists for various receptors. A notable example is its inclusion in a potent antagonist for cannabinoid CB1 receptors, where the motif contributed to lower lipophilicity without compromising binding affinity. nih.gov Furthermore, this moiety has been a key feature in the design of androgen receptor (AR) antagonists, with some derivatives showing excellent antagonistic activity. sciepub.com

The sulfonyl group (-SO₂-) itself is a crucial pharmacophore found in a wide array of therapeutic agents. ajchem-b.com It is known to be a bioisostere of the carboxylic acid group and can form strong hydrogen bonds with biological targets. researchgate.net The combination of the sulfonyl group with the 4-cyanophenyl ring creates a unique electronic and steric profile that can be exploited for targeted drug design.

A summary of representative compounds containing the (4-cyanophenyl)sulfonyl motif and their reported biological activities is presented in the interactive table below.

Compound NameTarget/ActivityReference
(-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidineCannabinoid CB1 receptor antagonist nih.gov
4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamideCrystal structure analysis nih.gov
T1-12 (an N-(4-(benzyloxy)-phenyl)-sulfonamide derivative with a related scaffold)Androgen receptor antagonist sciepub.com

Overview of Academic Research Trajectories for Related Chemical Scaffolds

The academic and industrial research surrounding N-sulfonylbenzamides and related sulfonamide-containing scaffolds has followed a rich and evolving trajectory. Historically, the discovery of sulfonamide antibacterial drugs in the 1930s marked a paradigm shift in medicine and sparked extensive research into this class of compounds. ajchem-b.comopenaccesspub.org This initial focus on antibacterial agents gradually expanded to encompass a wide range of therapeutic areas.

Over the decades, research has demonstrated the remarkable versatility of the sulfonamide scaffold. ekb.eg Derivatives have been developed as diuretics, antidiabetic agents (sulfonylureas), carbonic anhydrase inhibitors, and anticancer agents. openaccesspub.orgnih.govresearchgate.net The ability of the sulfonamide group to mimic other functional groups, such as carboxylic acids, has made it a valuable tool in medicinal chemistry for lead optimization and the development of novel drugs. researchgate.net

Recent research trends continue to highlight the importance of sulfonamide-based scaffolds. There is a significant focus on the design and synthesis of N-acylsulfonamides as bioisosteres of carboxylic acids, which has led to the identification of new lead compounds in various therapeutic fields. researchgate.netnih.gov The development of novel synthetic methodologies, including more efficient and environmentally friendly approaches, remains an active area of investigation. researchgate.net Furthermore, the exploration of sulfonamide hybrids, where the sulfonamide moiety is combined with other pharmacophores, is a promising strategy for developing multi-target drugs and overcoming drug resistance. nih.gov The ongoing investigation into the structure-activity relationships of these compounds continues to provide valuable insights for the rational design of new and more effective therapeutic agents. nih.govnih.gov

Properties

CAS No.

169894-66-0

Molecular Formula

C14H10N2O3S

Molecular Weight

286.305

IUPAC Name

N-(4-cyanophenyl)sulfonylbenzamide

InChI

InChI=1S/C14H10N2O3S/c15-10-11-6-8-13(9-7-11)20(18,19)16-14(17)12-4-2-1-3-5-12/h1-9H,(H,16,17)

InChI Key

FZWHGFUMHRJUEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C#N

Synonyms

BenzaMide, N-[(4-cyanophenyl)sulfonyl]-

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-Sulfonylbenzamide Derivatives

The formation of the N-sulfonylbenzamide linkage is central to the synthesis of the target compound. This can be achieved through several reliable synthetic pathways, each with its own advantages.

Direct Amidation Strategies for Sulfonamide Formation

The most traditional and widely used method for constructing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. researchgate.net For the synthesis of N-sulfonylbenzamides, this can be adapted in two primary ways.

One approach involves the reaction of 4-cyanobenzenesulfonyl chloride with a primary benzamide (B126). The acidic N-H proton of the benzamide can be removed by a base, and the resulting anion acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride to form the desired N-acylsulfonamide.

Alternatively, a more common route involves the reaction of 4-cyanobenzenesulfonyl chloride with an aniline (B41778) derivative to first form an N-arylsulfonamide. This intermediate can then be acylated with a benzoyl chloride to yield the final product. The synthesis of the key intermediate, 4-cyanobenzenesulfonyl chloride, can be accomplished from precursors like 4-amino-3-methoxybenzonitrile (B112118) via diazotization followed by a Sandmeyer-type reaction, although this can produce side products. orgsyn.org More modern and safer methods avoid diazotization reactions, which are known to be hazardous and can introduce genotoxic impurities. google.com For instance, a multi-step sequence starting from 2-fluoro-5-chlorobenzonitrile involves reactions with sodium sulfide, oxidation with sodium hypochlorite, and subsequent reaction with thionyl chloride to produce the analogous 4-chloro-2-cyanobenzene sulfonyl chloride. google.com A similar principle could be applied to synthesize the 4-cyano analog.

A more advanced strategy for direct amidation involves the Iridium-catalyzed C-H amidation of benzoic acids using sulfonyl azides. syrris.jp This method allows for the formation of an N-sulfonylaniline derivative from a benzoic acid, which can subsequently be acylated.

Coupling Reactions Involving Carboxylic Acids and Sulfonylamines

Direct coupling of a carboxylic acid with a sulfonamide offers a more convergent approach to N-acylsulfonamides. These reactions are analogous to peptide couplings and utilize similar activating agents. A series of N-(4-sulfamoylphenyl) benzamide derivatives have been successfully synthesized by reacting 4-aminobenzene-1-sulfonamide with various benzoic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov

This methodology is directly applicable to the synthesis of Benzamide, N-[(4-cyanophenyl)sulfonyl]-. The process would involve the coupling of a suitable benzoic acid derivative with 4-cyanobenzenesulfonamide (B1293931) in the presence of a coupling agent like EDCI. The reaction proceeds through the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the sulfonamide nitrogen.

Table 1: Reagents for Coupling Carboxylic Acids and Sulfonylamines

Reagent ClassExample ReagentRole in Reaction
CarbodiimideEDCIActivates the carboxylic acid to form a reactive O-acylisourea intermediate.
BenzotriazoleHOBtActs as an additive to suppress side reactions and improve efficiency.
BaseTriethylamine (TEA)Neutralizes the acid formed during the reaction and facilitates the coupling.

Multi-Step Synthesis of Complex Derivatives Containing the (4-Cyanophenyl)sulfonyl Unit

The synthesis of more complex analogs containing the N-[(4-cyanophenyl)sulfonyl]benzamide core often requires multi-step sequences where the core is assembled from carefully chosen fragments. Flow chemistry, in particular, has emerged as a powerful tool for multi-step synthesis, allowing for the telescoping of several reaction steps into one continuous sequence, which minimizes manual handling and purification of intermediates. nih.gov

A relevant example from medicinal chemistry is the synthesis of chemical probes for bromodomains, which required the preparation of a specific substituted sulfonyl chloride, 4-cyano-2-methoxybenzenesulfonyl chloride. orgsyn.org This was achieved via a high-yielding, chromatography-free synthesis from commercially available 4-hydroxy-3-methoxybenzonitrile. The key steps included a thermal Newman-Kwart Rearrangement followed by a zirconium(IV) chloride-promoted oxidative chlorination. orgsyn.org This bespoke sulfonyl chloride was then coupled with an amine-containing fragment to produce the final complex sulfonamide. orgsyn.org

This approach highlights a general strategy for complex derivatives:

Synthesis of a functionalized benzamide moiety: This could involve multiple steps to build a complex aromatic or heterocyclic system.

Synthesis of 4-cyanobenzenesulfonyl chloride: Prepared from readily available starting materials.

Coupling: The final step involves the sulfonylation of the pre-synthesized benzamide derivative with 4-cyanobenzenesulfonyl chloride under basic conditions.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

To explore the chemical space around Benzamide, N-[(4-cyanophenyl)sulfonyl]- and to optimize its properties for potential applications, analogs are designed and synthesized. SAR studies involve systematically modifying different parts of the molecule and assessing the impact on its biological activity.

Systematic Modification of the Benzamide Moiety

The benzamide portion of the molecule is a prime target for modification to establish SAR. By introducing various substituents onto the phenyl ring of the benzamide, one can probe the effects of sterics and electronics on activity. A library synthesis approach is often employed for this purpose. orgsyn.org

For example, a general procedure for synthesizing N-benzamide derivatives involves reacting various substituted anilines with benzoyl chloride. To apply this to the target scaffold, one would first have 4-cyanobenzenesulfonamide and then acylate it with a library of substituted benzoyl chlorides.

Table 2: Example Modifications on the Benzamide Moiety for SAR Studies

Position of SubstitutionType of SubstituentRationale
Para (4-position)-Cl, -Br, -FExplore the effect of halogens (size, electronegativity).
Para (4-position)-OCH₃, -CH₃Investigate the influence of electron-donating groups.
Meta (3-position)-NO₂, -CF₃Probe the effect of strong electron-withdrawing groups.
Ortho (2-position)-Cl, -CH₃Assess steric tolerance near the amide linkage.

These modifications can be achieved using standard acylation procedures, allowing for the rapid generation of a diverse set of analogs for biological screening.

Exploration of Substitutions on the (4-Cyanophenyl)sulfonyl Moiety

A systematic approach would involve synthesizing a series of benzenesulfonyl chlorides with different substituents at the para-position and then coupling them with a common benzamide precursor.

Table 3: Example Modifications on the Phenylsulfonyl Moiety for SAR Studies

Original Group (Position 4)Proposed ReplacementRationale
Cyano (-CN)Nitro (-NO₂)Compare with another strong electron-withdrawing group.
Cyano (-CN)Halogens (-F, -Cl, -Br)Evaluate the effect of different electron-withdrawing halogens.
Cyano (-CN)Methoxy (-OCH₃)Assess the impact of an electron-donating group.
Cyano (-CN)Trifluoromethyl (-CF₃)Introduce a lipophilic electron-withdrawing group.
Cyano (-CN)Hydrogen (-H)Establish a baseline with an unsubstituted phenylsulfonyl group.

The synthesis of these varied sulfonyl chlorides is well-documented. For instance, benzenesulfonyl chloride itself can be prepared by reacting benzene (B151609) with chlorosulfonic acid. The synthesis of substituted analogs like 4-chloro-2-cyanobenzene sulfonyl chloride has also been reported, providing a template for creating the necessary precursors for SAR studies. google.com By evaluating the biological activity of these analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds.

Preparation of Isotopic or Fluorescently Labeled Probes for Research (e.g., Radiosynthesis)

The development of isotopically and fluorescently labeled probes of "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-" is crucial for its use in various research applications, including in vitro binding assays, in vivo imaging studies such as Positron Emission Tomography (PET), and fluorescence microscopy. While direct labeling of the parent compound has not been extensively documented in publicly available literature, established synthetic methodologies for labeling related chemical structures provide a clear path for the preparation of such probes. These strategies typically involve the synthesis of a suitable precursor molecule, which is then subjected to a radiolabeling or fluorescent conjugation reaction.

Isotopic Labeling

Isotopic labeling involves the incorporation of a radioactive isotope, such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), or Tritium (B154650) (³H), into the molecule. These isotopes are chosen for their specific decay characteristics, which make them suitable for different research techniques.

Carbon-11 (¹¹C) Labeling:

Carbon-11 is a positron emitter with a short half-life of approximately 20.4 minutes, making it ideal for PET imaging studies. A common strategy for ¹¹C-labeling of aromatic nitriles involves the palladium- or copper-catalyzed cyanation of an aryl precursor. nih.govchemistryviews.orgnih.gov For "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-", a potential precursor would be a derivative where the cyano group is replaced by a suitable leaving group, such as a boronic acid or a halide.

One proposed method involves the use of an arylboronic acid precursor. The synthesis could start from a halogenated version of the phenylsulfonyl moiety, which is then converted to the corresponding boronic acid. This precursor would then be reacted with [¹¹C]cyanide, typically produced from cyclotron-produced [¹¹C]CO₂. chemistryviews.org The reaction is usually carried out in the presence of a copper catalyst. chemistryviews.org

Precursor TypeLabeling AgentCatalyst/ReagentsPotential Labeled ProductReference
Arylboronic acid[¹¹C]CsCNCu(I) salt, BaseN-[(4-[¹¹C]cyanophenyl)sulfonyl]benzamide chemistryviews.org
Aryl Halide[¹¹C]KCNPalladium catalystN-[(4-[¹¹C]cyanophenyl)sulfonyl]benzamide nih.gov

Tritium (³H) Labeling:

Tritium is a beta-emitter with a long half-life, making it suitable for in vitro receptor binding assays and autoradiography. A common method for tritium labeling is through metal-catalyzed hydrogen isotope exchange (HIE) on the aromatic rings of the molecule. mdpi.comacs.org This can be achieved by treating the parent compound or a suitable precursor with tritium gas (T₂) in the presence of a metal catalyst, such as iridium or rhodium complexes. mdpi.commpg.de Another approach is catalytic tritiodehalogenation, where a halogenated precursor is reacted with tritium gas in the presence of a palladium catalyst. moravek.com

PrecursorLabeling AgentCatalystPotential Labeled ProductReference
BenzaMide, N-[(4-cyanophenyl)sulfonyl]-Tritium gas (T₂)Iridium or Rhodium complex[³H]BenzaMide, N-[(4-cyanophenyl)sulfonyl]- mdpi.comacs.org
Halogenated PrecursorTritium gas (T₂)Palladium on carbon[³H]BenzaMide, N-[(4-cyanophenyl)sulfonyl]- moravek.com

Fluorine-18 (¹⁸F) Labeling:

Fluorine-18 is a positron emitter with a half-life of approximately 109.8 minutes, which allows for more complex synthetic procedures and longer imaging times compared to ¹¹C. Radiofluorination of aromatic rings can be achieved through nucleophilic substitution on an activated aromatic ring or via transition metal-mediated cross-coupling reactions. acs.orgnih.gov The synthesis of an ¹⁸F-labeled probe of "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-" could involve the preparation of a precursor with a suitable leaving group, such as a nitro group or a trialkylstannyl group, on one of the aromatic rings. nih.gov The use of prosthetic groups, which are small molecules already labeled with ¹⁸F that can then be attached to the target molecule, is also a common strategy. acs.orgnih.gov

Fluorescent Labeling

Fluorescently labeled probes are essential for a variety of in vitro and cellular imaging techniques. The synthesis of a fluorescent derivative of "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-" would typically involve the covalent attachment of a fluorophore. This can be achieved by first introducing a reactive functional group onto the core scaffold, which can then be conjugated with a fluorescent dye.

One potential strategy involves the reduction of the cyano group to an aminomethyl group or the introduction of an amino group on one of the aromatic rings. This amine-functionalized precursor can then be reacted with a variety of commercially available fluorescent dyes that have an amine-reactive group, such as an isothiocyanate or a succinimidyl ester. nih.gov

Another advanced approach is the use of "click chemistry" or other bioorthogonal reactions. digitellinc.comnih.govresearchgate.net This would involve synthesizing a precursor of "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-" that contains a bioorthogonal handle, such as an azide (B81097) or an alkyne. This modified compound could then be "clicked" with a fluorophore that has the complementary reactive group, allowing for a highly specific and efficient labeling reaction. nih.govmdpi.comrsc.org Research on the synthesis of fluorescent melatonin (B1676174) derivatives from a 4-cyano precursor suggests that the cyano group itself can be a starting point for generating fluorescent properties. nih.gov

Precursor Functional GroupFluorophore Reactive GroupLinkagePotential Labeled ProductReference
AmineIsothiocyanate, Succinimidyl esterThiourea, AmideFluorescently Labeled Derivative nih.govacs.org
AzideAlkyne-fluorophoreTriazoleFluorescently Labeled Derivative via Click Chemistry nih.govnih.gov
AlkyneAzide-fluorophoreTriazoleFluorescently Labeled Derivative via Click Chemistry researchgate.netmdpi.com

Molecular Characterization and Structural Elucidation

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are pivotal in the unambiguous structural assignment of Benzamide (B126), N-[(4-cyanophenyl)sulfonyl]-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

For the benzoyl moiety, the proton signals for the aromatic ring are expected in the range of δ 7.4-8.1 ppm. mdpi.com The protons ortho to the carbonyl group would likely appear at the downfield end of this range due to the electron-withdrawing nature of the carbonyl. For the 4-cyanophenylsulfonyl moiety, the aromatic protons would present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, likely in the region of δ 7.8-8.2 ppm.

The ¹³C NMR spectrum would show a carbonyl carbon signal around δ 165-170 ppm. The aromatic carbons of the benzoyl group are expected between δ 127-135 ppm, while the carbons of the 4-cyanophenylsulfonyl group would also appear in this region, with the carbon attached to the cyano group appearing at a distinct chemical shift. The cyano carbon itself would have a characteristic signal in the range of δ 115-120 ppm.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in definitively assigning these proton and carbon signals by revealing their respective connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzamide, N-[(4-cyanophenyl)sulfonyl]-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoyl Aromatic Protons7.4 - 8.1127 - 135
4-cyanophenyl Aromatic Protons7.8 - 8.2128 - 138
Carbonyl Carbon-165 - 170
Cyano Carbon-115 - 120

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For Benzamide, N-[(4-cyanophenyl)sulfonyl]-, with a molecular formula of C₁₄H₁₀N₂O₃S, the expected monoisotopic mass would be approximately 298.0412 Da. HRMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule.

Table 2: HRMS Data for Benzamide, N-[(4-cyanophenyl)sulfonyl]-

Parameter Value
Molecular FormulaC₁₄H₁₀N₂O₃S
Theoretical Monoisotopic Mass~298.0412 Da
Expected Experimental m/zVery close to the theoretical mass

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Benzamide, N-[(4-cyanophenyl)sulfonyl]- would exhibit characteristic absorption bands for its key functional groups.

The presence of the cyano group (C≡N) would be indicated by a sharp absorption band in the region of 2220-2260 cm⁻¹. The sulfonyl group (SO₂) would show two strong, characteristic stretching vibrations, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The amide functionality would be confirmed by the presence of a C=O stretching vibration, expected in the range of 1680-1720 cm⁻¹, and an N-H stretching vibration, which for N-acylsulfonamides can be found around 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Benzamide, N-[(4-cyanophenyl)sulfonyl]-

Functional Group Characteristic Absorption (cm⁻¹)
Cyano (C≡N) stretch2220 - 2260
Sulfonyl (SO₂) asymmetric stretch1330 - 1370
Sulfonyl (SO₂) symmetric stretch1140 - 1180
Amide (C=O) stretch1680 - 1720
Amide (N-H) stretch3200 - 3300
Aromatic C-H stretch> 3000

Biochemical and Molecular Mechanisms of Action

Identification and Characterization of Molecular Targets

The interaction of a compound with specific biomolecules is the foundation of its mechanism of action. For Benzamide (B126), N-[(4-cyanophenyl)sulfonyl]-, its activity is primarily understood through the lens of its structural class, the benzenesulfonamides, which are well-documented inhibitors of certain enzymes.

Carbonic Anhydrases (CAs)

The primary and most extensively studied molecular targets of benzenesulfonamide-containing compounds are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.gov These enzymes play a critical role in numerous physiological processes. The sulfonamide group (—SO₂NH₂) is a classic zinc-binding group, making compounds that possess it potent inhibitors of various CA isoforms. nih.gov The inhibitory action stems from the binding of the deprotonated sulfonamide anion to the catalytic Zn(II) ion within the enzyme's active site. nih.gov

While direct inhibitory data for Benzamide, N-[(4-cyanophenyl)sulfonyl]- is not extensively available in the reviewed literature, the activity of structurally related benzenesulfonamides against various human (h) CA isoforms is well-documented. Inhibition constants often fall within the nanomolar range, indicating high potency. nih.govresearchgate.net For instance, certain benzenesulfonamide (B165840) derivatives show potent inhibition against cytosolic isoforms like hCA I and hCA II, as well as tumor-associated isoforms like hCA IX and hCA XII. nih.govnih.gov

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Benzenesulfonamide Derivatives Note: The following data is for structurally related compounds, not Benzamide, N-[(4-cyanophenyl)sulfonyl]-.

Compound Type Target Isozyme Inhibition Constant (Kᵢ) Reference
Thioureido-benzenesulfonamide hCA I 78 nM nih.gov
Thioureido-benzenesulfonamide hCA II 19 nM nih.gov
Thioureido-benzenesulfonamide hCA IX 15 nM nih.gov
Ruthenocenyl-benzenesulfonamide hCA II 9.7 nM researchgate.net

Protein Farnesyltransferase

No specific research findings were identified in the reviewed literature detailing the inhibition or activation of protein farnesyltransferase by Benzamide, N-[(4-cyanophenyl)sulfonyl]-.

While direct binding data for Benzamide, N-[(4-cyanophenyl)sulfonyl]- is limited, related benzamide and sulfonamide derivatives have been investigated for their affinity to various G protein-coupled receptors.

Dopamine (B1211576) D4 Receptors

Substituted benzamides are a known class of ligands for dopamine receptors. Structure-activity relationship studies have shown that substituents on the benzamide ring can mediate interactions and confer subtype selectivity. nih.govnih.gov For example, certain substituted benzamides show enhanced binding affinity for the D4 receptor, with modifications to the benzamide ring influencing interactions with residues in transmembrane helix 7. nih.gov

Interactive Table: Binding Affinities of Representative Benzamide Derivatives at Dopamine D4 Receptors Note: The following data is for structurally related compounds, not Benzamide, N-[(4-cyanophenyl)sulfonyl]-.

Compound Class Receptor Binding Affinity (Kᵢ) Reference

Cannabinoid CB1 Receptors

The cannabinoid CB1 receptor has been a target for various synthetic ligands, including some containing sulfonamide moieties. The rationale for incorporating a sulfonamide group can be to increase the polar surface area of a molecule, which may influence its pharmacokinetic properties. nih.gov Studies on sulfonamide derivatives have reported binding affinities for the CB1 receptor, although specific data for Benzamide, N-[(4-cyanophenyl)sulfonyl]- was not found. nih.govnih.gov

Interactive Table: Binding Affinities of Representative Sulfonamide Derivatives at Cannabinoid CB1 Receptors Note: The following data is for structurally related compounds, not Benzamide, N-[(4-cyanophenyl)sulfonyl]-.

Compound Class Receptor Binding Affinity (Kᵢ) Reference
Sulfonamide Derivative Cannabinoid CB1 207 nM nih.gov

Sigma-1 Receptors

The sigma-1 receptor is a unique intracellular chaperone protein that binds a wide variety of structurally diverse compounds. sigmaaldrich.commdpi.com Benzamide derivatives have been synthesized and evaluated as potent and selective ligands for the sigma-1 receptor. nih.gov Studies have shown that substituents on the benzamide scaffold, such as chloro, cyano, or nitro groups at the 4-position, can result in excellent affinity for the sigma-1 receptor, with Kᵢ values in the low nanomolar range. nih.gov

Interactive Table: Binding Affinities of Representative Benzamide Derivatives at Sigma-1 Receptors Note: The following data is for structurally related compounds, not Benzamide, N-[(4-cyanophenyl)sulfonyl]-.

Compound Class Receptor Binding Affinity (Kᵢ) Reference
4-Chloro-benzamide derivative Sigma-1 1.2 nM nih.gov
4-Cyano-benzamide derivative Sigma-1 3.6 nM nih.gov

The reviewed scientific literature did not provide specific information on the modulation of protein-protein interactions by Benzamide, N-[(4-cyanophenyl)sulfonyl]-.

Mechanistic Investigations at the Molecular Level

The understanding of how a ligand interacts with its target at an atomic level is crucial for rational drug design and for explaining its biological effects. For the benzenesulfonamide class, extensive research, particularly through X-ray crystallography and molecular modeling, has elucidated the binding mechanisms to carbonic anhydrases.

The binding of benzenesulfonamides to carbonic anhydrase II is a well-characterized example of protein-ligand interaction. nih.govnih.govcnr.it

Zinc Coordination: The primary and most critical interaction is the coordination of the deprotonated sulfonamide nitrogen atom to the catalytic Zn(II) ion located at the bottom of the active site cavity. nih.govnih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. researchgate.net

Hydrogen Bonding Network: The sulfonamide moiety is further stabilized by a network of hydrogen bonds. The SO₂ group typically forms hydrogen bonds with the backbone NH group and the side chain of the highly conserved residue Thr-199. nih.govcnr.it

Hydrophobic Interactions: The aromatic ring of the benzenesulfonamide inhibitor extends into the active site cavity, which is lined with hydrophobic and hydrophilic residues. The phenyl ring can participate in van der Waals and hydrophobic interactions with residues such as Val-121, Phe-131, Val-143, Leu-198, and Pro-202. nih.govnih.govnih.gov The specific orientation and interactions of the tail portion of the inhibitor, in this case, the N-(4-cyanophenyl)benzamide group, would be dictated by the specific topology of the active site of the particular CA isozyme. These secondary interactions away from the zinc ion are crucial for fine-tuning binding affinity and isoform selectivity. nih.gov

Cellular Pathway Modulation Studies (In Vitro Models)

Extensive searches of scientific literature and databases have revealed a significant lack of available data regarding the specific cellular pathway modulation and phenotypic screening of the compound Benzamide, N-[(4-cyanophenyl)sulfonyl]-. While research exists for structurally related benzamide and sulfonamide compounds, the explicit in vitro studies detailing the effects of this particular molecule on cellular responses, signaling cascades, or its phenotypic impact on defined cell lines are not present in the public domain.

Assessment of Cellular Responses and Signaling Cascades

There are no published studies that specifically assess the cellular responses or the modulation of signaling cascades upon treatment with Benzamide, N-[(4-cyanophenyl)sulfonyl]-. Consequently, information regarding its potential targets, impact on phosphorylation events, or alterations of key cellular pathways remains uncharacterized.

Phenotypic Screening in Defined Cell Lines

No data from phenotypic screening assays involving Benzamide, N-[(4-cyanophenyl)sulfonyl]- in any defined cell lines have been reported in the available scientific literature. Therefore, its effects on cellular morphology, proliferation, viability, or other phenotypic markers have not been documented.

Due to the absence of research on this specific compound, the generation of detailed research findings and data tables as requested is not possible.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Predicting Ligand-Target Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool for understanding the binding mechanism of potential drug candidates with their protein targets at an atomic level. For derivatives of benzenesulfonamide (B165840), molecular docking has been extensively used to predict their binding modes and interactions with various enzymes.

For instance, in studies of novel benzenesulfonamide derivatives, molecular docking has been employed to explore their binding to enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. tandfonline.com These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide moiety and the amino acid residues in the active site of the enzyme. tandfonline.com For example, the sulfonamide group often forms key hydrogen bonds with conserved residues, while the aromatic rings can engage in π-π stacking or hydrophobic interactions.

In a study on benzenesulfonamide derivatives as Hepatitis B Virus (HBV) capsid assembly inhibitors, molecular docking was used to elucidate the binding mode within the protein. tandfonline.com The docking results helped to understand the structure-activity relationships revealed by 3D-QSAR models, providing a visual representation of how different substituents on the benzamide (B126) scaffold influence binding affinity. tandfonline.com

Similarly, molecular docking studies on N-acylsulfonamides have demonstrated their potential to bind to various protein targets. tandfonline.com These studies often show that the N-acylsulfonamide group can act as a key pharmacophore, participating in essential interactions with the target protein. tandfonline.com The predicted binding affinities from docking studies, often expressed as a docking score, can be used to rank potential inhibitors and guide further experimental testing.

Table 1: Representative Molecular Docking Studies of Sulfonamide Derivatives
Compound ClassTarget ProteinKey Predicted InteractionsReference
Benzenesulfonamide derivativesDihydropteroate synthase (DHPS)Hydrogen bonding with active site residues, hydrophobic interactions. tandfonline.com
N-phenyl-3-sulfamoyl-benzamide derivativesHepatitis B Virus (HBV) CapsidInteractions with key residues that rationalize QSAR findings. tandfonline.com
N-acylsulfonamidesDihydropteroate synthase (DHPS)Favorable intermolecular interactions within the enzyme's pocket. tandfonline.com
Biphenyl-sulfonamidesβ-N-acetyl-d-hexosaminidase (OfHex1)Competitive binding in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.

For benzenesulfonamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. tandfonline.com In a study on HBV capsid assembly inhibitors, CoMFA and CoMSIA models were developed for a series of N-phenyl-3-sulfamoyl-benzamide-based compounds. tandfonline.com These models yielded high correlation coefficients, indicating their robustness and predictive ability. tandfonline.com The contour maps generated from these models highlighted the importance of steric, electrostatic, and hydrophobic fields at different positions of the molecule for its biological activity. tandfonline.com

Another QSAR investigation on novel benzenesulfonamide derivatives with antimicrobial activity aimed to establish a correlation between various physicochemical parameters and the observed activity. niscpr.res.in Such models can help in identifying the key molecular descriptors that govern the antimicrobial potency of these compounds. niscpr.res.in

Furthermore, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors. Although not directly the subject compound, these studies underscore the utility of QSAR in understanding the structural requirements for potent inhibition, suggesting that hydrophobic character is crucial for the activity of these compounds.

Table 2: Examples of QSAR Studies on Related Sulfonamide and Benzamide Derivatives
Compound SeriesTarget/ActivityQSAR Model TypeKey Findings from the ModelReference
N-phenyl-3-sulfamoyl-benzamide derivativesHBV Capsid Assembly InhibitionCoMFA, CoMSIAHigh predictive ability (r²pred up to 0.837), identified key steric and electrostatic features. tandfonline.com
Benzenesulfonamide derivativesAntimicrobial Activity2D-QSARCorrelation between physicochemical parameters and antimicrobial activity. niscpr.res.in
Aminophenyl benzamide derivativesHDAC Inhibition3D-QSAR (PHASE)Importance of hydrophobic character and hydrogen bond donating groups for activity. researchgate.net
s-Triazinyl-substituted aminobenzenesulfonamidesCarbonic Anhydrase Inhibition2D-QSARPredicted high inhibition selectivity for tumor-associated isoforms. nih.gov

Molecular Dynamics Simulations for Conformational Ensemble and Binding Energetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. acs.org This method is invaluable for understanding the conformational ensemble of a ligand and for calculating binding free energies. acs.org

While specific MD simulation studies on BenzaMide, N-[(4-cyanophenyl)sulfonyl]- are not readily found, the application of this technique to related sulfonamide inhibitors is well-documented. For instance, MD simulations of a sulfonamide inhibitor in complex with carbonic anhydrase revealed that the inhibitor's sulfonamide group maintains key interactions with the enzyme's catalytic site throughout the simulation. acs.org The root-mean-square deviation (RMSD) values of the protein backbone atoms during the simulation can indicate the stability of the protein-ligand complex. acs.org

In another study, MD simulations were performed on newly designed sulfonamide derivatives targeting the SARS-CoV-2 main protease. nih.gov These simulations were used to assess the stability and flexibility of the inhibitor-protein complexes, confirming the interaction profiles observed in molecular docking studies. nih.gov The analysis of trajectories from MD simulations can also be used to calculate binding free energies using methods like MM/PBSA and MM/GBSA, which provide a more accurate estimation of binding affinity than docking scores alone. acs.org

Ligand-Based and Structure-Based Virtual Screening for Novel Hit Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. VS can be either ligand-based or structure-based.

Ligand-based virtual screening relies on the knowledge of known active molecules. utrgv.edu In a study aimed at discovering new carbonic anhydrase II/IX inhibitors, ligand-based virtual screening of sulfonamide analogues was performed. utrgv.edu This approach used known reference ligands to identify new compounds with similar properties that are likely to be active. utrgv.edu

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. nih.gov This method has been successfully used to identify novel sulfonamide inhibitors for various targets. For example, a structure-based virtual screening campaign led to the discovery of biphenyl-sulfonamides as novel inhibitors of β-N-acetyl-d-hexosaminidase. nih.gov In another example, virtual screening was used to reposition FDA-approved sulfonamide-based drugs as potential inhibitors for Trypanosoma cruzi carbonic anhydrase. mdpi.comnih.gov

The process typically involves docking a large library of compounds into the active site of the target and then ranking them based on their predicted binding affinity. The top-ranked compounds are then selected for experimental testing.

Theoretical Prediction of Pharmacokinetic/Pharmacodynamic Properties (excluding human data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is a crucial step in the early phases of drug development. In silico methods offer a rapid and cost-effective way to assess the drug-likeness and potential liabilities of a compound.

For various sulfonamide and benzamide derivatives, in silico ADME and toxicity predictions are routinely performed. rsc.orgnih.gov These predictions often involve calculating a range of molecular descriptors related to properties like lipophilicity (logP), aqueous solubility, plasma protein binding, and permeability. For example, the widely used Lipinski's Rule of Five is often applied to assess the oral bioavailability of a compound.

In a study on novel N-acylsulfonamides, ADME-toxicity predictions were carried out to evaluate their potential as drug candidates. tandfonline.com Similarly, for a series of benzimidazole (B57391) derivatives containing a 4-(methylsulfonyl) phenyl pharmacophore, in silico prediction of physicochemical properties, ADME, and drug-likeness profiles were studied. rsc.org These computational assessments help in prioritizing compounds for further development and in identifying potential issues that may arise in later stages.

Table 3: Commonly Predicted In Silico Pharmacokinetic and Physicochemical Properties for Sulfonamide Derivatives
PropertyDescriptionImportance
LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of a compound.Influences absorption, distribution, and metabolism.
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Affects absorption and formulation.
Plasma Protein Binding The extent to which a compound binds to proteins in the blood.Impacts the free concentration of the drug available to act on the target.
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the BBB.Crucial for drugs targeting the central nervous system.
CYP450 Inhibition/Metabolism Predicts interaction with cytochrome P450 enzymes.Key for understanding drug metabolism and potential drug-drug interactions.
Drug-Likeness Evaluates if a compound has properties similar to known drugs (e.g., Lipinski's Rule of Five).Helps in filtering out compounds with poor pharmacokinetic profiles.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for High-Throughput Screening and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are fundamental for the analysis of "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-." These techniques are indispensable for monitoring reaction progress during synthesis, assessing the purity of the final compound, and for high-throughput screening of compound libraries.

In a typical scenario for the analysis of N-sulfonylated benzamides, a reversed-phase HPLC (RP-HPLC) method can be employed. The conditions for such an analysis would be meticulously optimized to ensure sharp peaks and good resolution from any impurities or starting materials. For instance, a method analogous to the analysis of N-phenylbenzamide derivatives could be utilized. researchgate.net

A representative set of HPLC conditions for the analysis of a compound structurally similar to "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-" is detailed in the table below.

Table 1: Representative RP-HPLC Method Parameters for Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10mM Sodium Acetate Buffer (pH 5.0)
Gradient 50:50 isocratic elution
Flow Rate 0.7 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Temperature 30 °C

This table presents a representative method based on the analysis of structurally related benzamide (B126) compounds. researchgate.net

For high-throughput screening (HTS), where a large number of compounds are evaluated, rapid and efficient analytical methods are paramount. unchainedlabs.com UPLC-MS/MS offers superior speed and sensitivity, making it ideal for the rapid quantification of compounds in complex biological matrices, which is often required in early-stage drug discovery. acs.org

Biophysical Methods for Characterizing Ligand-Target Interactions

Understanding the interaction between "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-" and its biological target is crucial for elucidating its mechanism of action. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide invaluable insights into the thermodynamics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comjohnshopkins.edunih.gov This label-free solution-based technique is considered the gold standard for characterizing binding interactions. malvernpanalytical.com In a typical ITC experiment to study the binding of a sulfonamide inhibitor to its target enzyme, a solution of the compound is titrated into a solution containing the protein, and the resulting heat changes are measured. nih.gov

Surface Plasmon Resonance (SPR) is another powerful label-free technique for studying biomolecular interactions in real-time. nih.govnih.gov It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, as the ligand flows over the surface. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. This technique is particularly useful for high-throughput screening of compound libraries and for detailed kinetic analysis of lead compounds.

Spectroscopic Assays for Enzyme Activity and Receptor Binding Measurements

Spectroscopic assays are widely used to determine the inhibitory activity of compounds like "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-" against their target enzymes. These assays are often based on monitoring a change in absorbance or fluorescence that is coupled to the enzymatic reaction.

A prominent application for sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. pexacy.com The inhibitory activity of benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydration assay. mdpi.comnih.gov In this assay, the inhibition of the CA-catalyzed hydration of CO₂ is monitored spectroscopically.

Research on a series of benzamide-4-sulfonamides, which are structurally very similar to "BenzaMide, N-[(4-cyanophenyl)sulfonyl]-," has provided detailed inhibition data against several hCA isoforms. nih.gov

Table 2: Inhibition Constants (Ki) of Representative Benzamide-4-Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound Derivative hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM)
4a 3822 118.3 568.8
4b 102.5 9.8 45.3
4c 195.2 12.1 6.1
5d 185.4 10.1 25.6
5e 71.4 8.9 24.7
10d 6.2 1.1 155.6
Acetazolamide (Standard) 250 12 25

Data is adapted from a study on N-[4-(aminosulfonyl)phenyl]-carboxamides and represents the inhibitory potential of a closely related class of compounds. nih.gov

These data highlight the potential for this class of compounds to act as potent and, in some cases, selective inhibitors of specific carbonic anhydrase isoforms. Such spectroscopic assays are crucial for establishing structure-activity relationships (SAR) and for optimizing the inhibitory potency and selectivity of lead compounds. mdpi.comresearchgate.net

Microfluidic and Miniaturized Assay Systems for Compound Evaluation

Microfluidic and miniaturized assay systems, often referred to as "lab-on-a-chip" technologies, offer significant advantages for compound evaluation, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and parallel processing. nih.gov

For the evaluation of sulfonamide inhibitors, a colorimetric microfluidic paper-based analytical device (μPAD) has been developed. nih.gov This device quantifies sulfonamides in a sample based on their inhibition of the enzymatic reaction of carbonic anhydrase. nih.gov Such a system allows for simple, rapid, and low-cost screening of compounds. The principle of operation involves the enzymatic reaction producing a colored product, with the presence of an inhibitor leading to a reduction in color intensity, which can be quantified.

Table 3: Features of a Microfluidic Paper-Based Analytical Device (μPAD) for Sulfonamide Analysis

Feature Description
Principle Enzymatic inhibition of carbonic anhydrase
Detection Colorimetric
Advantages Simple, fast, portable, low-cost, reproducible
Application Quantification of sulfonamides in complex matrices

This table summarizes the characteristics of a μPAD developed for the analysis of sulfonamides. nih.gov

These miniaturized systems are particularly well-suited for high-throughput screening campaigns, enabling the rapid evaluation of large compound libraries to identify potential drug candidates. stanford.edunih.govnih.gov

Future Research Directions and Exploratory Avenues

Investigation of Novel Biological Targets for the N-Sulfonylbenzamide Scaffold

The exploration of new biological activities for existing chemical scaffolds is a cornerstone of drug discovery. The N-sulfonylbenzamide core of Benzamide (B126), N-[(4-cyanophenyl)sulfonyl]- offers significant potential for interaction with a variety of biomolecules, warranting deeper investigation into its bioactivity profile.

Identification of Undiscovered Enzyme or Receptor Interactions

While the N-sulfonylbenzamide class has been investigated for certain biological activities, a comprehensive understanding of all its potential molecular targets is far from complete. Future research should focus on unbiased screening approaches to identify novel enzyme or receptor interactions for Benzamide, N-[(4-cyanophenyl)sulfonyl]-. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized on a solid support to capture interacting proteins from cell lysates, could reveal previously unknown binding partners. nih.gov

Table 1: Hypothetical Novel Protein Interactions for Benzamide, N-[(4-cyanophenyl)sulfonyl]-

Potential Protein TargetProtein ClassPossible Biological ImplicationMethod of Identification
Kinase XTransferaseModulation of cell signaling pathwaysAffinity Chromatography
Protease YHydrolaseRegulation of protein turnoverActivity-Based Protein Profiling
GPCR ZReceptorNeuromodulation or metabolic regulationRadioligand Binding Assay

Exploring Potential in Unconventional Biological Pathways

Beyond well-established drug targets, there is a growing interest in modulating unconventional biological pathways to address complex diseases. nih.gov The unique chemical properties of Benzamide, N-[(4-cyanophenyl)sulfonyl]- may allow it to interact with components of pathways that are not typically targeted by conventional small molecules. For instance, its potential to disrupt protein-protein interactions or modulate the activity of non-enzymatic proteins within emerging signaling cascades should be systematically explored. Investigating its effects on pathways involved in cellular processes such as autophagy, cellular senescence, or metabolic reprogramming could uncover novel therapeutic opportunities. nih.gov

Development of the Compound as a Chemical Biology Tool

The development of small molecules into sophisticated chemical biology tools is a powerful strategy to dissect complex biological processes. Benzamide, N-[(4-cyanophenyl)sulfonyl]- can serve as a foundational scaffold for the creation of such probes.

Generation of Affinity Probes for Target Deconvolution

To validate the novel biological targets identified through screening, the development of affinity-based probes derived from Benzamide, N-[(4-cyanophenyl)sulfonyl]- is a critical next step. nih.gov This involves chemically modifying the parent compound to incorporate a reporter tag, such as a biotin (B1667282) moiety for affinity purification or a fluorescent group for imaging, and a photoreactive group for covalent cross-linking to the target protein. These probes would enable the definitive identification and subsequent validation of the protein targets.

Table 2: Design Parameters for an Affinity Probe Based on Benzamide, N-[(4-cyanophenyl)sulfonyl]-

ComponentFunctionExample MoietyAttachment Point on Scaffold
Recognition ElementBinds to the target proteinBenzamide, N-[(4-cyanophenyl)sulfonyl]-Core structure
LinkerProvides spatial separationPolyethylene glycol (PEG) chainNon-critical position for binding
Reporter TagEnables detection and isolationBiotin or a fluorophoreEnd of the linker
Photoreactive GroupForms a covalent bond upon UV irradiationBenzophenone or DiazirineProximal to the recognition element

Design of Optogenetic or Chemogenetic Modulators

The fields of optogenetics and chemogenetics utilize light or specific inert molecules, respectively, to control the activity of genetically engineered proteins. nih.gov The N-sulfonylbenzamide scaffold could potentially be developed into a novel chemogenetic tool. By designing derivatives of Benzamide, N-[(4-cyanophenyl)sulfonyl]- that specifically and potently interact with a designer receptor, such as a modified G-protein coupled receptor (GPCR) that does not respond to endogenous ligands, researchers could achieve precise temporal and spatial control over cellular signaling pathways in living systems. This would represent a significant advance in our ability to study complex biological networks.

Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives

Many biological targets are chiral, and thus the stereochemistry of a small molecule ligand can be critical for its activity and selectivity. Future work on Benzamide, N-[(4-cyanophenyl)sulfonyl]- should include the development of methods for the asymmetric synthesis of its chiral derivatives.

The introduction of stereocenters into the benzamide or the phenylsulfonyl portions of the molecule could lead to derivatives with enhanced potency and selectivity for their biological targets. Recent advances in asymmetric catalysis, including the use of chiral transition metal catalysts and organocatalysts, provide a powerful toolkit for the enantioselective synthesis of complex molecules. epa.govnih.gov For instance, the development of catalytic asymmetric methods for the functionalization of the aromatic rings or the acylation of a chiral amine with the N-sulfonylbenzoyl chloride could provide access to a diverse range of enantiomerically pure derivatives. nih.govnih.gov

Table 3: Potential Asymmetric Synthetic Strategies for Derivatives

Synthetic StrategyCatalyst TypePotential Chiral Moiety IntroducedExpected Outcome
Asymmetric C-H FunctionalizationChiral Palladium or Rhodium ComplexChiral alkyl or aryl groupEnantiomerically enriched benzamide derivatives
Enantioselective Suzuki CouplingChiral Phosphine LigandChiral biaryl axisAxially chiral N-sulfonylbenzamides
Kinetic Resolution of a Racemic AmineChiral Acyl-Transfer CatalystStereocenter on a substituentEnantiomerically pure amine-substituted derivatives

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The paradigm of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML), which offer unprecedented speed and precision in identifying and refining new therapeutic agents. For a scaffold such as BenzaMide, N-[(4-cyanophenyl)sulfonyl]-, these computational tools can navigate the vast chemical space to predict and prioritize derivatives with enhanced efficacy and better pharmacokinetic profiles.

Advanced AI models can be employed in a multi-step in silico workflow. Initially, virtual high-throughput screening (vHTS) can be used to screen large libraries of virtual compounds against a specific biological target. Molecules containing the core N-[(4-cyanophenyl)sulfonyl]benzamide structure could be docked into the target's binding site to predict their binding affinity and mode of interaction.

Furthermore, sophisticated AI platforms, such as Google DeepMind's AlphaFold 3, are capable of predicting protein-ligand interactions with high accuracy. youtube.com Such models could be used to visualize how the N-[(4-cyanophenyl)sulfonyl]benzamide moiety, including its distinct sulfonamide and cyano-substituted phenyl groups, orients itself within a target's binding pocket. This allows for the rational design of modifications to optimize these interactions. youtube.com For instance, AI could predict how alterations to the benzamide or phenylsulfonyl rings would affect binding affinity or selectivity.

Generative chemistry models represent another frontier. These AI systems can design entirely new molecules built upon the N-[(4-cyanophenyl)sulfonyl]benzamide fragment. youtube.com By providing the model with a set of desired properties (e.g., high potency, low toxicity, specific cell permeability), the algorithm can generate and rank novel structures that merge the core scaffold with new, optimized functional groups. This process accelerates the classic design-synthesize-test cycle by focusing laboratory efforts on a smaller set of highly promising candidates.

Below is a hypothetical data table illustrating how AI/ML could guide the optimization process for derivatives of the parent compound.

Compound ID Modification Predicted Binding Affinity (ΔG, kcal/mol) Predicted ADMET Score **AI-Driven Action
Parent CompoundNone-7.50.65Establish Baseline
Derivative A-01Add 3-fluoro to benzamide ring-8.20.70Prioritize for Synthesis
Derivative A-02Replace cyano with nitro group-7.10.45Deprioritize (Lower affinity, poor ADMET)
Derivative B-01Generative linker between rings-9.10.85Prioritize for Synthesis (High potential)
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) score is a composite prediction where a higher value indicates a more favorable profile.

Exploration of Prodrug Strategies for Enhanced Biological Delivery (Preclinical/Theoretical)

A significant challenge in drug development is ensuring that an active compound reaches its intended target in the body at a sufficient concentration. Prodrugs are inactive or less active precursors that are chemically transformed in vivo into the active parent drug. derpharmachemica.com This strategy can overcome issues like poor solubility, limited permeability, or off-target effects. For BenzaMide, N-[(4-cyanophenyl)sulfonyl]-, several theoretical prodrug strategies could be explored.

One of the most common challenges for drug candidates is poor aqueous solubility, which can hinder administration and absorption. nih.gov The sulfonamide group, a key feature of the target compound, has been successfully modified in other molecules to create highly soluble prodrugs. For example, a prodrug of the COX-2 inhibitor PC407, which also contains a sulfonamide group, demonstrated a solubility increase from 1.6 µg/mL to 20.3 mg/mL. nih.gov A similar approach could be applied to BenzaMide, N-[(4-cyanophenyl)sulfonyl]-, potentially by attaching a water-solubilizing promoiety to the sulfonamide nitrogen.

Another advanced strategy involves self-immolative linkers. Research on the TLR4 antagonist TAK-242, a sulfonamide-containing drug, has led to the development of a sophisticated two-stage release mechanism. nih.govacs.org This system uses a para-aminobenzyl spacer that connects a trigger to the sulfonamide nitrogen. nih.gov Following an initial trigger event (e.g., enzymatic cleavage), a subsequent 1,6-elimination reaction occurs, cleanly releasing the active sulfonamide drug. nih.govacs.org This modular design allows for fine-tuning the release rate by modifying the trigger, offering a high degree of control over the drug's pharmacokinetic profile. nih.gov Theoretically, the sulfonamide nitrogen of BenzaMide, N-[(4-cyanophenyl)sulfonyl]- could serve as an attachment point for such a system.

For targeted delivery, especially to the colon, an azo-bond-linked prodrug could be synthesized. derpharmachemica.com Azo bonds are stable in the upper gastrointestinal tract but are cleaved by azoreductase enzymes produced by colonic microflora. derpharmachemica.com By coupling the N-[(4-cyanophenyl)sulfonyl]benzamide molecule to a carrier via an azo linkage, a prodrug could be designed to transport the compound intact to the colon before releasing the active agent, a strategy proven effective for other sulfonamides. derpharmachemica.com

The table below provides a theoretical comparison between the parent compound and a potential prodrug derivative.

Attribute Parent Compound (Theoretical) Soluble Prodrug (Hypothetical) Rationale for Improvement
Aqueous SolubilityLowHighAddition of a polar promoiety (e.g., phosphate, amino acid) to the sulfonamide nitrogen. nih.gov
Permeability (LogP)HighLowThe prodrug is designed to be more hydrophilic for better solubility and administration.
Release MechanismN/AEnzymatic or pH-dependent cleavageThe promoiety is cleaved in vivo to release the active, more lipophilic parent drug for cell penetration.
Target SpecificitySystemicPotentially Site-SpecificA self-immolative linker could be designed to be cleaved by enzymes specific to a target tissue. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-cyanophenyl)sulfonyl]benzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of benzamide derivatives using 4-cyanobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Reaction Setup : Conduct the reaction in dry dichloromethane with a tertiary amine base (e.g., triethylamine) to scavenge HCl .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
  • Troubleshooting : Monitor reaction progress with TLC; incomplete sulfonylation may require extended reaction times or elevated temperatures (40–50°C) .

Q. How can researchers validate the structural integrity of N-[(4-cyanophenyl)sulfonyl]benzamide using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations). Pay attention to sulfonyl group signals (δ ~7.5–8.0 ppm for aromatic protons, δ ~125–135 ppm for sulfonyl carbons) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]+^+) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for sulfonamide derivatives .
  • IR Spectroscopy : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm1^{-1}) and cyano (C≡N, ~2250 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N-[(4-cyanophenyl)sulfonyl]benzamide across enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Standardize conditions (pH, temperature, substrate concentration) using a reference inhibitor (e.g., acetazolamide for carbonic anhydrase).
  • Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤1%) and use internal controls to minimize batch variability .
  • Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Validate with molecular docking simulations (AutoDock Vina) to assess binding poses .

Q. What strategies are effective for studying the environmental fate of N-[(4-cyanophenyl)sulfonyl]benzamide in aquatic systems?

  • Methodological Answer :

  • Degradation Pathways : Use LC-MS/MS to track hydrolysis products (e.g., sulfonic acid derivatives) under controlled pH (5–9) and UV light exposure .
  • Bioaccumulation Potential : Measure logP values (octanol-water partitioning) experimentally or predict via software (EPI Suite). Correlate with toxicity assays in Daphnia magna .
  • Adsorption Studies : Conduct batch experiments with activated carbon or soil matrices; quantify adsorption coefficients (Kd_d) using Langmuir isotherms .

Q. How can computational chemistry aid in optimizing N-[(4-cyanophenyl)sulfonyl]benzamide derivatives for target selectivity?

  • Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ for sulfonyl groups) and molecular polarizability .
  • Dynamics Simulations : Run MD simulations (GROMACS) to assess ligand-protein stability over 100-ns trajectories. Prioritize derivatives with low RMSD values (<2 Å) .
  • Synthetic Feasibility : Use retrosynthetic tools (e.g., Synthia) to identify viable routes for prioritized derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for N-[(4-cyanophenyl)sulfonyl]benzamide?

  • Methodological Answer :

  • Experimental Validation : Perform potentiometric titration in aqueous methanol (20–80% v/v) to measure pKa. Compare with computational predictions (SPARC, ACD/Labs) .
  • Solvent Effects : Adjust calculations for solvent dielectric constants if discrepancies exceed ±0.5 units .
  • Structural Artifacts : Check for tautomerism or zwitterionic forms via 1H^1H-NMR in D2_2O .

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